Cas no 941983-33-1 (2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide)

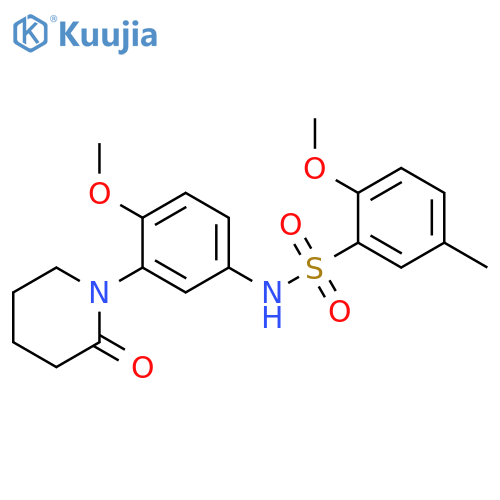

941983-33-1 structure

商品名:2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide

CAS番号:941983-33-1

MF:C20H24N2O5S

メガワット:404.479964256287

CID:5506252

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzenesulfonamide

- 2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide

-

- インチ: 1S/C20H24N2O5S/c1-14-7-9-18(27-3)19(12-14)28(24,25)21-15-8-10-17(26-2)16(13-15)22-11-5-4-6-20(22)23/h7-10,12-13,21H,4-6,11H2,1-3H3

- InChIKey: MYQMNWJBQSCWEC-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=C(OC)C(N3CCCCC3=O)=C2)(=O)=O)=CC(C)=CC=C1OC

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2784-1551-2mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-10mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-10μmol |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-1mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-4mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-75mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-2μmol |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-5mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-20mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2784-1551-30mg |

2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylbenzene-1-sulfonamide |

941983-33-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide 関連文献

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

941983-33-1 (2-methoxy-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-5-methylbenzene-1-sulfonamide) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量